Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is an organic compound with the molecular formula C16H20N2O5 It is a derivative of piperazine, a heterocyclic amine, and contains an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate typically involves the acylation of piperazine derivatives. One common method is the reaction of piperazine with 4-(acetyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with ethyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding hydrolyzed products.
Scientific Research Applications
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate
- Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate
- Ethyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. The presence of the benzoyl and acetyloxy groups contributes to its lipophilicity and potential interactions with biological targets. Synthesis typically involves the reaction of piperazine derivatives with acylating agents, leading to the formation of the desired ester.
Anticancer Properties
Recent studies have demonstrated that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with the benzoylpiperidine framework have shown IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that this compound may also possess similar anticancer properties, warranting further investigation.
The mechanism by which these compounds exert their effects often involves inhibition of specific enzymes or pathways critical for cancer cell survival. For example, structural analogs have been shown to act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system . The binding affinity and selectivity for MAGL suggest that this compound may similarly interact with this enzyme or other related targets.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data for this compound is limited, studies on related compounds indicate favorable absorption and distribution characteristics. For instance, some derivatives have demonstrated good blood-brain barrier permeability and low neurotoxicity at therapeutic concentrations .
Research Findings Summary
Study | Target | IC50 Value | Effect |
---|---|---|---|
MDA-MB-231 Breast Cancer Cells | 19.9 µM | Antiproliferative | |
OVCAR-3 Ovarian Cancer Cells | 31.5 µM | Antiproliferative | |
MAGL Inhibition | 80 nM | Reversible Inhibitor |
Case Studies
A notable case study involved the modification of benzoylpiperidine derivatives, where researchers systematically altered substituents on the phenolic ring to enhance potency against MAGL. The most potent derivative achieved an IC50 value of 80 nM, highlighting the importance of structural optimization in drug development .
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
ethyl 4-(4-acetyloxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-3-22-16(21)18-10-8-17(9-11-18)15(20)13-4-6-14(7-5-13)23-12(2)19/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
MHLZJFLWBWKNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.